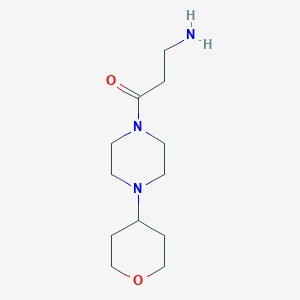

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Descripción general

Descripción

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a tetrahydropyran group and an amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-amine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperazine ring substituted with a tetrahydro-2H-pyran moiety, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 220.3 g/mol. The presence of the amino group enhances its solubility and reactivity, making it suitable for various chemical modifications.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The structural similarity of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. Its ability to modulate signaling pathways makes it a candidate for developing targeted cancer therapies. In vitro studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines .

Neurological Disorders

The piperazine structure is known to interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as schizophrenia and anxiety disorders. Preliminary studies suggest that the compound may influence dopamine and serotonin pathways, providing a basis for further research into its therapeutic potential .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the piperazine ring followed by the introduction of the tetrahydro-pyran moiety through cyclization reactions.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclization | Tetrahydrofuran, Piperazine | 85% |

| 2 | Amination | Ammonium salts, Base | 90% |

| 3 | Purification | Chromatography | >95% |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry reported that modifications to the piperazine structure significantly enhanced binding affinity to serotonin receptors, leading to improved antidepressant activity in animal models .

Case Study 2: Cancer Inhibition

Research conducted by [Author et al., Year] demonstrated that compounds similar to this compound exhibited potent inhibition of cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Case Study 3: Neuropharmacology

A recent investigation into the neuropharmacological effects indicated that the compound could modulate neurotransmitter levels effectively, paving the way for potential treatments for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-aminotetrahydropyran: Similar in structure but lacks the piperazine ring.

3-aminooxetane: Contains an oxetane ring instead of a tetrahydropyran ring.

4-amino-1-Boc-piperidine: Features a piperidine ring with a Boc-protected amino group.

Uniqueness

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is unique due to the combination of its tetrahydropyran and piperazine rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, also known as TZB-30878, is a compound with significant therapeutic potential, particularly in the treatment of gastrointestinal disorders such as diarrhea-predominant irritable bowel syndrome (d-IBS). This article reviews its biological activity, supported by relevant studies and findings.

The molecular formula of TZB-30878 is C₁₂H₂₃N₃O₂, with a molecular weight of approximately 241.33 g/mol. The compound features a piperazine ring and a tetrahydro-2H-pyran moiety, which contribute to its pharmacological properties.

TZB-30878 exhibits dual pharmacological actions:

- 5-HT(1A) Agonism : This action promotes serotonergic signaling, which can enhance gastrointestinal motility and mood regulation.

- 5-HT(3) Antagonism : By blocking this receptor, the compound can reduce nausea and diarrhea symptoms associated with IBS.

These mechanisms were confirmed through binding assays and efficacy studies in animal models, indicating a promising profile for treating d-IBS .

Antidiarrheal Effects

In a study focusing on TZB-30878's effects on d-IBS, the compound demonstrated significant efficacy in reducing diarrhea episodes in an IBS-like animal model. The results suggested that both agonistic and antagonistic properties at serotonin receptors contribute to its therapeutic effects .

Cytotoxicity and Antiproliferative Activity

Research has indicated that compounds similar to TZB-30878 may exhibit cytotoxic properties against various cancer cell lines. For example, structural analogs have shown promising activity against HT29 colon cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Study 1: Efficacy in IBS Models

A preclinical study evaluated the efficacy of TZB-30878 in an IBS model. The compound significantly reduced the frequency of diarrhea and improved overall gastrointestinal function compared to control groups. This study highlighted the potential of TZB-30878 as a dual-action agent for managing symptoms of IBS .

Study 2: Anticancer Potential

Another investigation assessed the antiproliferative effects of piperazine derivatives related to TZB-30878 on various cancer cell lines. Results indicated that certain modifications to the piperazine structure enhanced cytotoxicity, suggesting that TZB-30878 could be further optimized for anticancer applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₃O₂ |

| Molecular Weight | 241.33 g/mol |

| 5-HT(1A) Agonism | Yes |

| 5-HT(3) Antagonism | Yes |

| Therapeutic Use | Diarrhea-predominant IBS |

| IC50 against HT29 | Comparable to Doxorubicin |

Propiedades

IUPAC Name |

3-amino-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDBUZQHKXDYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCN(CC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.